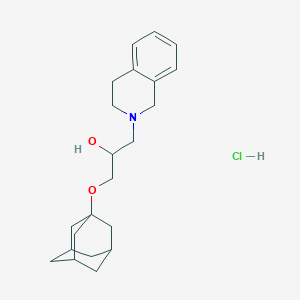

![molecular formula C15H9ClN4O3S B2825614 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide CAS No. 104830-80-0](/img/structure/B2825614.png)

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

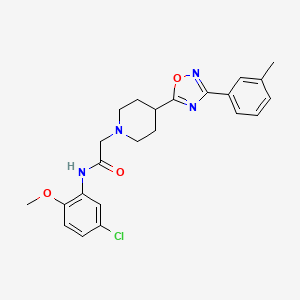

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide” is a complex organic compound that contains several functional groups, including a chlorophenyl group, a thiadiazole ring, a nitro group, and an amide group . Compounds with these functional groups are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The final product’s structure is usually confirmed by NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring attached to a chlorophenyl group and a nitrobenzamide group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .

Scientific Research Applications

Anticonvulsant Quality Control

A study developed quality control methods for a promising anticonvulsant derivative of 1,3,4-thiadiazole, which demonstrated high anticonvulsive activity. This compound, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, showed potential for further preclinical studies, emphasizing the importance of identifying and standardizing quality control techniques for anticonvulsant drugs (Sych et al., 2018).

Corrosion Inhibition

Research into 2,5-disubstituted 1,3,4-thiadiazoles has explored their use as corrosion inhibitors for mild steel in acidic conditions. These compounds, including ones structurally related to N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide, were investigated for their potential to protect metals from corrosion, thus extending their applications into materials science and engineering (Bentiss et al., 2007).

Antitumor and Antiviral Activity

Derivatives of 1,3,4-thiadiazole, including those with chlorophenyl and nitrobenzamide groups, have been synthesized and evaluated for their antitumor and antiviral properties. Studies have demonstrated that these compounds exhibit potential as antitumor agents against various cancer cell lines and possess antiviral activities against pathogens such as the tobacco mosaic virus, showcasing their importance in the development of new therapeutic agents (Chen et al., 2010; Palmer et al., 1996).

Crystal Engineering and Polymer Science

The study of hydrogen bonds and halogen bonds in the context of crystal engineering has involved compounds like 4-nitrobenzamide, which is structurally related to the chemical . These studies contribute to our understanding of molecular interactions in solid states and have implications for designing new materials and pharmaceutical cocrystals (Saha et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been tested against various cell lines, including mycobacterium tuberculosis .

Mode of Action

It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, possibly influencing the function of the target proteins or enzymes.

Biochemical Pathways

Given its potential antitubercular activity , it may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis

Result of Action

Similar compounds have shown potential antitubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis

Properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4O3S/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGPGYRCYPBGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2825540.png)

![4-[[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2825543.png)

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2825544.png)

![3a-Methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2825545.png)

![3-[[1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2825546.png)

![Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2825550.png)